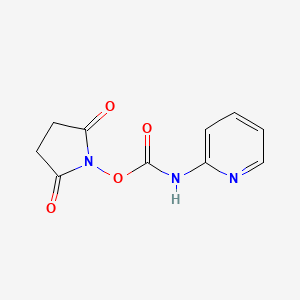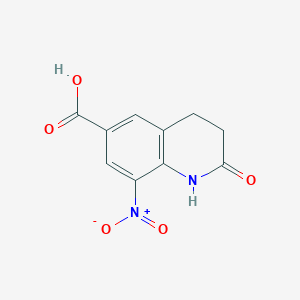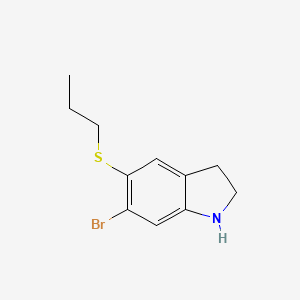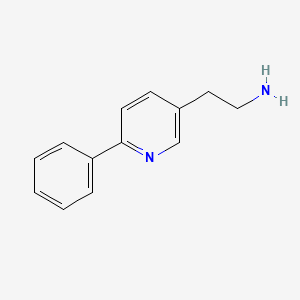
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a carbamic acid ester linked to a pyrrolidinone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate typically involves the reaction of pyridine-2-ylamine with succinic anhydride to form the intermediate pyridine-2-yl-succinimide. This intermediate is then reacted with carbamic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are facilitated by the presence of catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the ester group is replaced by other functional groups .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidinone moiety but lacks the pyridine ring.
Pyridine-2-carboxamide: Contains the pyridine ring but differs in the functional groups attached.
N-hydroxysuccinimide ester: Similar ester functionality but with different substituents.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate is unique due to its combination of the pyridine ring and the carbamic acid ester linked to a pyrrolidinone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C10H9N3O4/c14-8-4-5-9(15)13(8)17-10(16)12-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,11,12,16) |
InChI Key |
WVRICHXIGGDPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Diethoxybicyclo[3.2.0]heptan-2-one](/img/structure/B8447480.png)
![4-Chloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazin-2-yl-amine](/img/structure/B8447482.png)



![(2,4-Dihydroxy-5-isopropyl-phenyl)[5-(4-methyl-piperazin-1-yl)-1,3-di-hydro-isoindol-2-yl]-methanone](/img/structure/B8447529.png)


![5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B8447539.png)
![3-isopropylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8447540.png)
